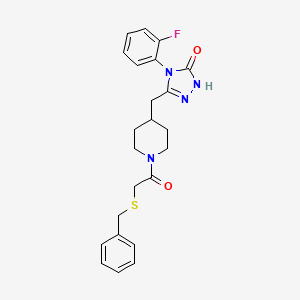

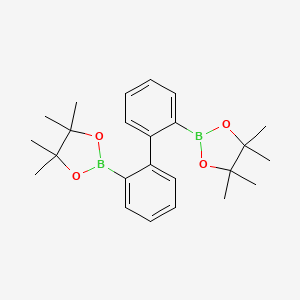

![molecular formula C15H13ClF3NO B2438923 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol CAS No. 1223883-25-7](/img/structure/B2438923.png)

4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol, or 4-CATP, is a phenolic compound with a wide range of applications in scientific research. It is a trifluoromethyl derivative of 4-chloro-2-hydroxyphenylacetic acid, and has been used in a variety of biochemical and physiological studies. 4-CATP is a highly versatile compound, and has been used in a wide range of laboratory experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol and its derivatives have been synthesized and characterized for various biological activities. These compounds exhibit broad-spectrum antimicrobial activities against bacteria and fungi, as well as significant inhibitory activities against α-amylase and α-glucosidase, indicating potential antidiabetic properties. Additionally, they show promise as anticancer agents due to their interaction with human DNA (Rafique et al., 2022).

Gastroprokinetic Activity

Certain derivatives of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol, specifically benzamide analogues, have been evaluated for their gastrokinetic activity. These compounds demonstrated potent effects on gastric emptying, comparing favorably with known gastrokinetic agents such as cisapride and metoclopramide, but without dopamine D2 receptor antagonistic activity (Kato et al., 1991).

Catalytic Applications

Derivatives of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol have been utilized in catalysis. For instance, tetranuclear copper(ii)-Schiff-base complexes derived from similar compounds have been found effective in the oxidation of cyclohexane and toluene, showcasing their potential as catalysts in organic transformations (Roy & Manassero, 2010).

Corrosion Inhibition

Amine derivatives of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol have been synthesized and tested as corrosion inhibitors for mild steel in acidic media. These compounds form protective films on the steel surface, with efficiency influenced by substituent groups, offering insights into corrosion prevention strategies (Boughoues et al., 2020).

Fluorescence Detection

Some derivatives of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol have been explored for their fluorescence properties, particularly for the turn-on detection of cysteine over other amino acids. This application highlights their potential in biochemical sensing and diagnostics (Liu et al., 2015).

properties

IUPAC Name |

4-chloro-2-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO/c16-12-5-6-14(21)11(7-12)9-20-8-10-3-1-2-4-13(10)15(17,18)19/h1-7,20-21H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUUYSIFPWUOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

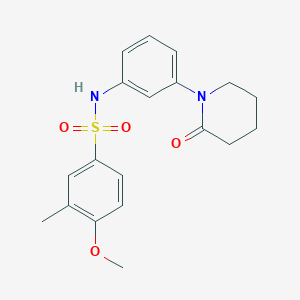

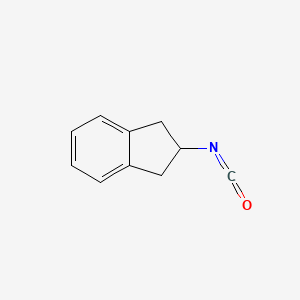

![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 4-tert-butylbenzoate](/img/structure/B2438841.png)

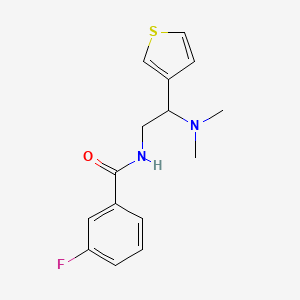

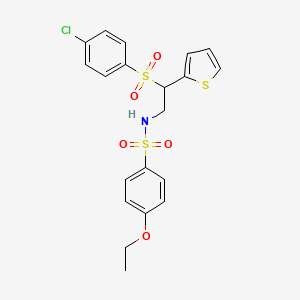

![N-(4-chlorophenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2438842.png)

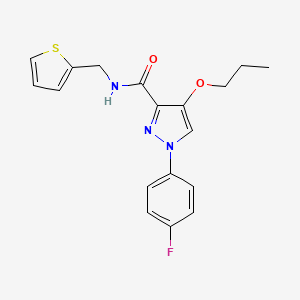

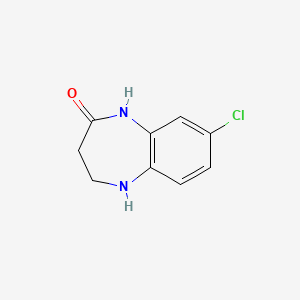

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2438846.png)

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)

![N-[4-(morpholin-4-yl)-3-nitrophenyl]acetamide](/img/structure/B2438859.png)

![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-2-methylpropanamide](/img/structure/B2438862.png)